3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
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Overview
Description
3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine is a complex organic compound belonging to the naphthyridine derivatives. This compound is characterized by its unique structure, which includes a methoxy group and a methylsulfonyl group attached to a decahydroisoquinolino[2,1-g][1,6]naphthyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This is usually achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonylation: The methylsulfonyl group is introduced using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques like column chromatography.
Chemical Reactions Analysis
3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Scientific Research Applications
3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine can be compared with other naphthyridine derivatives, such as:
12-Ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine: This compound has an ethylsulfonyl group instead of a methylsulfonyl group, which may affect its chemical reactivity and biological activity.
Other Naphthyridine Derivatives: Various derivatives with different substituents on the naphthyridine core can exhibit diverse chemical and biological properties, making them useful for different applications.
Properties
Molecular Formula |
C18H26N2O3S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3 |
InChI Key |
JKDBLHWERQWYKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Origin of Product |
United States |
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